![molecular formula C20H16FN3O3S B2604738 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 893991-70-3](/img/structure/B2604738.png)

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

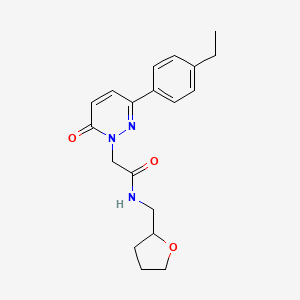

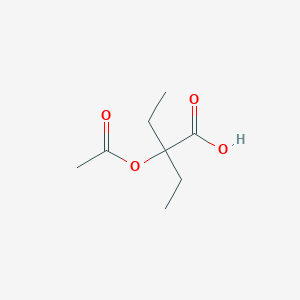

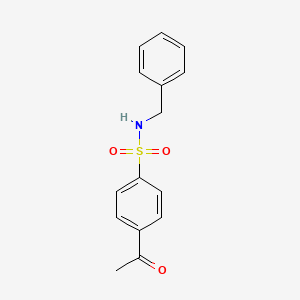

The compound “2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide” belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . The molecular formula of the compound is C19H14FN3O3S and it has a molecular weight of 383.4.

Molecular Structure Analysis

The compound contains a benzodioxole group, which is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . It also contains a pyridazin-3-yl group and a sulfanyl group attached to an acetamide group.Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, solubility, and crystalline structure would need to be determined experimentally.Applications De Recherche Scientifique

Crystal Structure Analysis

Research on similar compounds, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on their crystal structures to understand their conformational properties and intramolecular interactions. For instance, studies have analyzed how the pyrimidine ring inclination affects the molecule's overall structure and stability through hydrogen bonding, which can influence drug design and synthesis strategies (Subasri et al., 2016).

Structure-Activity Relationships

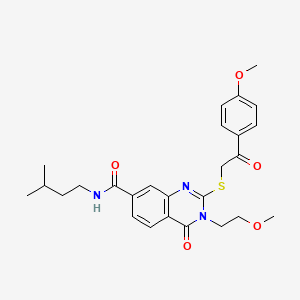

Investigations into the structure-activity relationships (SAR) of related compounds, particularly phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, provide insights into how modifications of molecular structures can enhance metabolic stability and in vivo efficacy. Such studies are crucial for designing more effective and stable therapeutic agents (Stec et al., 2011).

Anticancer and Kinase Inhibitory Activities

Research on N-benzyl substituted acetamide derivatives, including thiazole and pyridazinone derivatives, has revealed their potential as anticancer agents and kinase inhibitors. This includes evaluating their effects on cell proliferation and their ability to inhibit specific kinases, which is vital for cancer treatment and understanding the molecular mechanisms of action (Fallah-Tafti et al., 2011).

Molecular Docking and Drug Design

Molecular docking studies of benzothiazolinone acetamide analogs have been conducted to evaluate their ligand-protein interactions, photovoltaic efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Such research helps in the design of molecules with specific biological activities and understanding their interactions at the molecular level, which can be applied in developing new therapeutic agents and materials for energy conversion (Mary et al., 2020).

Antimicrobial Activity

Synthesis and evaluation of novel sulfonamide derivatives have shown that these compounds possess antimicrobial activities. Research into the reactivity of these compounds and their interactions with microorganisms can lead to the development of new antibiotics and treatments for infectious diseases (Fahim & Ismael, 2019).

Propriétés

IUPAC Name |

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3S/c21-15-4-1-13(2-5-15)10-22-19(25)11-28-20-8-6-16(23-24-20)14-3-7-17-18(9-14)27-12-26-17/h1-9H,10-12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKACFQNLKNBND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)

![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B2604663.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2604664.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2604666.png)